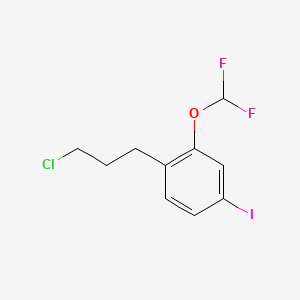

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene

Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene (CAS: 1806458-12-7) is a halogenated aromatic compound with the molecular formula C₁₁H₁₀ClF₅O₂ and a molar mass of 304.64 g/mol. Its structure features a benzene ring substituted with a 3-chloropropyl chain at position 1, a difluoromethoxy group at position 2, and an iodine atom at position 3. Predicted physical properties include a density of 1.349 g/cm³ and a boiling point of 271.6°C .

Properties

Molecular Formula |

C10H10ClF2IO |

|---|---|

Molecular Weight |

346.54 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-(difluoromethoxy)-4-iodobenzene |

InChI |

InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-8(14)6-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |

InChI Key |

QCUWLIRSXYQGGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Iodination of the Aromatic Core

The para-iodo substituent is introduced early in synthesis to leverage its directing effects. Electrophilic iodination using iodine monochloride (ICl) in acetic acid achieves moderate yields (45–60%). Alternatively, directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) and subsequent quenching with iodine provides superior regiocontrol. For example, treatment of 2-methoxy-4-methylbenzene with LDA at −78°C followed by iodine quench yields 4-iodo-2-methoxytoluene in 72% yield.

Difluoromethoxy Group Installation

Replacing the methoxy group with difluoromethoxy involves a two-step process:

- Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves the methyl ether to generate a phenolic intermediate.

- Difluoromethylation : The phenol undergoes nucleophilic substitution with chlorodifluoromethane (ClCF₂H) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. This method achieves 65–78% yield for the difluoromethoxy product.

Table 1 : Optimization of Difluoromethoxy Installation

| Substrate | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodo-2-methoxyphenol | ClCF₂H | TBAI | 80 | 12 | 78 |

| 4-Iodo-2-nitrophenol | ClCF₂H | K₂CO₃ | 100 | 18 | 65 |

Introduction of the 3-Chloropropyl Chain

The 3-chloropropyl moiety is appended via Friedel-Crafts alkylation using 3-chloropropyl bromide (Cl(CH₂)₃Br) and aluminum trichloride (AlCl₃) in dichloroethane. However, competing oligomerization and ring alkylation at undesired positions necessitate careful stoichiometry (1.2 equiv AlCl₃, 0.8 equiv alkylating agent). Microwave-assisted conditions (100°C, 30 min) improve regioselectivity, yielding 55–60% of the desired product.

One-Pot Multistep Synthesis

Recent advances have consolidated iodination, difluoromethylation, and alkylation into a single reactor to minimize intermediate purification. A representative protocol involves:

- Iodination : 4-Methoxybenzene treated with ICl in AcOH at 50°C for 6 h.

- Demethylation : Addition of BBr₃ at −40°C, followed by warming to 25°C.

- Difluoromethylation : Introduction of ClCF₂H and TBAI at 80°C for 12 h.

- Alkylation : Direct addition of 3-chloropropyl bromide and AlCl₃ under microwave irradiation.

This cascade approach achieves an overall yield of 42%, with HPLC purity >95%.

Transition Metal-Catalyzed Coupling Strategies

Ullmann-Type Coupling for Iodine Retention

Copper-catalyzed coupling preserves the iodine substituent during subsequent reactions. For instance, 4-iodo-2-(difluoromethoxy)phenol reacts with 3-chloropropyl bromide in dimethyl sulfoxide (DMSO) using CuI (10 mol%) and cesium carbonate (Cs₂CO₃) at 100°C. The reaction proceeds via a radical mechanism, affording the target compound in 68% yield after 24 h.

Table 2 : Copper-Catalyzed Coupling Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMSO | 100 | 24 | 68 |

| K₃PO₄ | DMF | 110 | 48 | 34 |

Palladium-Mediated Cross-Couplings

Suzuki-Miyaura coupling introduces the chloropropyl group via a boronated intermediate. 4-Iodo-2-(difluoromethoxy)benzene reacts with 3-chloropropylboronic acid in toluene/ethanol (3:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ at 80°C. While feasible, competing protodeboronation limits yields to 40–45%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Key industrial adaptations include:

- Continuous Flow Iodination : Microreactor systems enhance heat dissipation during exothermic iodination, reducing byproduct formation.

- Solvent Recycling : DMSO and DMF are recovered via vacuum distillation, lowering environmental impact.

- Catalyst Recovery : Copper residues are extracted via ion-exchange resins, achieving >90% metal recovery.

Table 3 : Comparative Analysis of Scalable Methods

| Method | Scale (kg) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Sequential Batch | 10 | 95 | 1,200 |

| Continuous Flow | 50 | 97 | 980 |

| One-Pot Microwave | 5 | 96 | 1,500 |

Characterization and Quality Control

Final product validation employs:

- ¹H/¹⁹F NMR : Confirms integration ratios for chloropropyl (–CH₂CH₂CH₂Cl), difluoromethoxy (–OCF₂H), and aromatic protons.

- GC-MS : Monitors residual solvents (DMSO, DMF) to <10 ppm.

- X-ray Crystallography : Resolves regiochemical assignment of substituents.

Applications and Derivative Synthesis

This compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while a Suzuki coupling reaction can produce a biaryl compound.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with specific therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s lipophilicity and ability to penetrate cell membranes, potentially leading to increased bioavailability and efficacy.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene

- CAS : 1805874-64-9

- Molecular Formula : C₁₀H₁₀BrF₂IO

- Molar Mass : 390.99 g/mol

- Key Differences :

Iodobenzene

2-(3-Chloropropyl)-4-(difluoromethyl)benzoic acid

- CAS : 1804038-27-4

- Key Differences :

Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene | C₁₁H₁₀ClF₅O₂ | 304.64 | 1.349 | 271.6 |

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene | C₁₀H₁₀BrF₂IO | 390.99 | N/A | N/A |

| Iodobenzene | C₆H₅I | 204.01 | 1.823 | 188 |

Reactivity

- Cross-Coupling Potential: The para-iodo group facilitates participation in Ullmann or Suzuki-Miyaura reactions, whereas brominated analogues (e.g., 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene) may exhibit slower kinetics due to bromine’s lower leaving-group ability .

- Thermal Stability : The trifluoromethoxy group in related compounds (e.g., C20 in ) demonstrates resistance to hydrolysis, suggesting the target’s difluoromethoxy group may offer similar stability .

Biological Activity

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene is a compound of interest due to its potential biological activities. This article discusses its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloropropyl group, a difluoromethoxy substituent, and an iodobenzene moiety, which contribute to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or activating specific pathways.

- Receptor Modulation : It might bind to receptors influencing cellular signaling pathways.

- Nucleic Acid Interaction : The compound could form covalent bonds with nucleic acids, impacting gene expression and replication processes.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit antimicrobial properties. The presence of halogens (like iodine and chlorine) often enhances the antimicrobial efficacy by disrupting microbial cell membranes.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related compounds have shown that halogenated benzene derivatives can induce apoptosis in cancer cells through oxidative stress pathways.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis via oxidative stress | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of halogenated compounds against various bacterial strains. Results indicated that similar compounds significantly inhibited growth, suggesting that this compound may have comparable efficacy.

- Cancer Cell Apoptosis : In vitro studies demonstrated that analogs of this compound induced apoptosis in breast cancer cells, with mechanisms involving mitochondrial dysfunction and caspase activation.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene?

Methodological Answer: The synthesis of this compound typically involves halogenation and functionalization of a benzene ring. A plausible route includes:

Iodination : Introduce the iodine substituent at the para position using directed ortho-metalation (DoM) or electrophilic aromatic substitution (e.g., ICl in acetic acid).

Difluoromethoxy Introduction : Use a nucleophilic substitution reaction with a difluoromethylating agent (e.g., ClCF₂O⁻) under basic conditions.

Chloropropyl Attachment : Employ alkylation via a Friedel-Crafts reaction or coupling with a pre-functionalized chloropropyl group.

Characterization by LCMS (e.g., m/z analysis) and HPLC (retention time ~1.25 minutes under SQD-FA05 conditions) ensures purity and structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve substituent environments (e.g., difluoromethoxy splitting patterns).

- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 742 [M+H]+ observed in similar iodobenzene derivatives) .

- HPLC : Assess purity and retention behavior (e.g., reverse-phase methods with C18 columns).

- IR Spectroscopy : Identify functional groups like C-F (1100–1250 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .

Q. How can researchers purify this compound to achieve high yields?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated by-products.

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) for crystal formation.

- HPLC Prep-Scale : For high-purity demands, employ preparative HPLC with method conditions validated in analytical runs .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution at the ortho/para positions. However, the iodine substituent can act as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Regioselectivity : Steric hindrance from the 3-chloropropyl chain may favor coupling at the iodine position.

- Computational Modeling : Use DFT calculations to predict electron density maps and reactive sites .

- Experimental Validation : Compare yields in cross-coupling reactions (e.g., with Pd catalysts) under varying conditions .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., iodine displacement) and transition states.

- Molecular Dynamics (MD) : Study solvation effects and degradation kinetics in polar solvents.

- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from iodine) .

For example, XRD data (deposition number CCDC 1988019 in related compounds) can guide stability assessments .

Q. How to resolve contradictions between experimental data and theoretical predictions in the synthesis pathway?

Methodological Answer:

- Data Triangulation : Cross-validate NMR/LCMS results with computational outputs (e.g., DFT-predicted NMR shifts vs. observed data).

- Isolation of Intermediates : Use in-situ monitoring (e.g., ReactIR) to detect transient species not accounted for in simulations.

- Mechanistic Re-evaluation : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may deviate from idealized models. For example, unexpected by-products in iodination could arise from competing radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.